molecular formula C17H16N2O4 B6669855 N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1,3-benzodioxole-5-carboxamide

N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1,3-benzodioxole-5-carboxamide

Cat. No.: B6669855
M. Wt: 312.32 g/mol
InChI Key: NZVQMFNRJAQBRH-XJKSGUPXSA-N
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Description

N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1,3-benzodioxole-5-carboxamide is a complex organic compound characterized by its unique molecular structure combining pyridine, oxolan, and benzodioxole groups

Properties

IUPAC Name

N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c20-17(11-3-4-14-15(8-11)23-10-22-14)19-13-5-7-21-16(13)12-2-1-6-18-9-12/h1-4,6,8-9,13,16H,5,7,10H2,(H,19,20)/t13-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZVQMFNRJAQBRH-XJKSGUPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C1NC(=O)C2=CC3=C(C=C2)OCO3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@@H]([C@H]1NC(=O)C2=CC3=C(C=C2)OCO3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1,3-benzodioxole-5-carboxamide is synthesized through multi-step organic reactions starting from pyridin-3-yl and 1,3-benzodioxole-5-carboxylic acid derivatives. The initial steps involve the formation of the oxolan ring, followed by coupling with the benzodioxole group under controlled conditions using specific catalysts.

Industrial Production Methods

Industrial production typically involves large-scale synthesis under rigorous conditions to ensure purity and yield. The synthesis may require specialized equipment for reaction control and product isolation, emphasizing the importance of maintaining stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

  • Oxidation: The pyridin-3-yl group can be oxidized under appropriate conditions.

  • Reduction: Reduction reactions may target the oxolan ring or the benzodioxole group.

  • Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, modifying specific parts of the molecule.

Common Reagents and Conditions

  • Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.

  • Reduction: Common reagents include lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Conditions depend on the target group, often involving specific catalysts and solvents.

Major Products Formed

The reaction products vary based on the reaction type but can include modified pyridin-3-yl or benzodioxole derivatives, each with unique chemical properties.

Scientific Research Applications

N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1,3-benzodioxole-5-carboxamide has versatile applications across several domains:

  • Chemistry: Used as a building block in organic synthesis.

  • Biology: Investigated for its biological activity and potential as a pharmaceutical agent.

  • Industry: Used in material sciences for developing new compounds with specific properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways:

  • Molecular Targets: It may bind to receptors or enzymes, influencing biological processes.

  • Pathways Involved: The exact pathways depend on the biological context but often involve key metabolic or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2R,3R)-2-pyridin-2-yloxolan-3-yl]-1,3-benzodioxole-5-carboxamide

  • N-[(2S,3S)-2-pyridin-4-yloxolan-3-yl]-1,3-benzodioxole-5-carboxamide

Uniqueness

What sets N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1,3-benzodioxole-5-carboxamide apart is its unique stereochemistry and the specific arrangement of its functional groups, which contribute to its distinct chemical reactivity and biological activity.

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